molecular formula C24H27FN2O B4529055 (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

Cat. No.: B4529055
M. Wt: 378.5 g/mol
InChI Key: GDEDKUBCRXWBRQ-PKTZIBPZSA-N
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Description

The compound (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Introduction of the Pyridinyl Group: This step may involve nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The fluorophenyl and pyridinyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

The compound (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and pharmacological properties.

    Pharmacology: The compound could be studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: Researchers may explore its use as a probe to study biological processes and pathways.

    Industrial Applications: The compound’s stability and reactivity make it a candidate for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its spirocyclic structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O/c25-19-7-5-17(6-8-19)18-9-15-27(16-10-18)22-20-3-1-2-4-21(20)24(23(22)28)11-13-26-14-12-24/h1-9,22-23,26,28H,10-16H2/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEDKUBCRXWBRQ-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)C3C(C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 2
(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 3
(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 4
(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 5
(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
Reactant of Route 6
(1R,2R)-1-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol

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